Quinolinylmethylene bis phenol
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Overview
Description
Quinolinylmethylene bis phenol is a compound with the molecular formula C22H17NO2 . It is a derivative of quinoline, a heterocyclic aromatic organic compound with a benzene ring fused to a pyridine ring. Quinoline and its derivatives are known for their versatile applications in various fields, including medicinal chemistry, synthetic organic chemistry, and industrial chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of quinolinylmethylene bis phenol typically involves the reaction of quinoline derivatives with phenolic compounds. One common method is the condensation reaction between 2-chloroquinoline and phenol in the presence of a base such as sodium hydroxide. The reaction is usually carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Green chemistry approaches, such as solvent-free reactions and the use of recyclable catalysts, are also being explored to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
Quinolinylmethylene bis phenol undergoes various types of chemical reactions, including:
Reduction: Quinones formed from oxidation can be reduced back to phenols using reducing agents like sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide
Reduction: Sodium borohydride
Substitution: Nitric acid (for nitration), sulfuric acid (for sulfonation), halogens (for halogenation)
Major Products Formed
Oxidation: Quinones
Reduction: Phenols
Substitution: Nitro, sulfo, and halogenated derivatives
Scientific Research Applications
Quinolinylmethylene bis phenol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of quinolinylmethylene bis phenol involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit enzymes or interfere with cellular processes, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Quinolinylmethylene bis phenol can be compared with other quinoline derivatives, such as:
Quinoline: The parent compound with a simpler structure and a wide range of applications.
Quinolinyl-pyrazoles: Compounds with a pyrazole ring fused to the quinoline structure, known for their pharmacological activities.
Quinolones: A class of antibiotics with a quinoline core, used to treat bacterial infections.
This compound is unique due to its specific structure, which combines the quinoline and phenol moieties, leading to distinct chemical and biological properties .
Properties
CAS No. |
18831-34-0 |
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Molecular Formula |
C22H17NO2 |
Molecular Weight |
327.4 g/mol |
IUPAC Name |
4-[(4-hydroxyphenyl)-quinolin-2-ylmethyl]phenol |
InChI |
InChI=1S/C22H17NO2/c24-18-10-5-16(6-11-18)22(17-7-12-19(25)13-8-17)21-14-9-15-3-1-2-4-20(15)23-21/h1-14,22,24-25H |
InChI Key |
VRSOGPJFFUDHMU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=N2)C(C3=CC=C(C=C3)O)C4=CC=C(C=C4)O |
Origin of Product |
United States |
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